Azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone
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Overview
Description
Azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with ethyl and methyl groups, and an azocane ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using ethyl halides and methyl halides, respectively.
Formation of the Azocane Ring: The azocane ring is synthesized separately through a cyclization reaction involving a suitable diamine and a dihalide.
Coupling Reaction: The final step involves coupling the azocane ring with the substituted pyrimidine ring using a methanone linkage, typically achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may act as an inhibitor of certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Azocan-1-yl-(4-methylpyrimidin-5-yl)methanone
- Azocan-1-yl-(4-ethylpyrimidin-5-yl)methanone
- Azocan-1-yl-(2-methylpyrimidin-5-yl)methanone
Uniqueness
Azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which may confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
azocan-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-14-13(11-16-12(2)17-14)15(19)18-9-7-5-4-6-8-10-18/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYMGZUHBNYURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)N2CCCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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